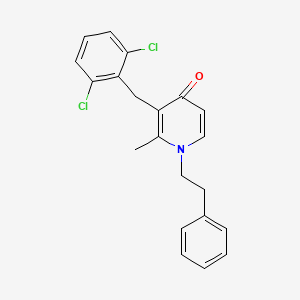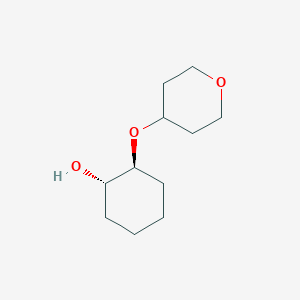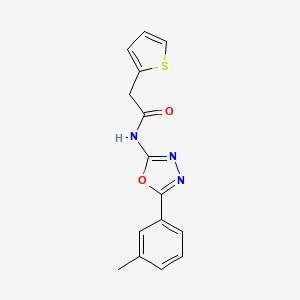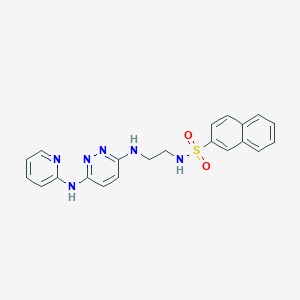
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is a complex organic compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a naphthalene sulfonamide group linked to a pyridazinyl-pyridinyl moiety through an ethylamine chain, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridazinyl-Pyridinyl Intermediate
Starting Materials: Pyridine-2-amine and 3-chloropyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C) to form the intermediate 6-(pyridin-2-ylamino)pyridazine.
-
Coupling with Ethylamine
Intermediate: 6-(pyridin-2-ylamino)pyridazine.
Reagent: Ethylamine.
Reaction Conditions: The intermediate is reacted with ethylamine under reflux conditions to form the ethylamine-linked pyridazinyl-pyridinyl compound.
-
Sulfonamide Formation
Starting Material: Naphthalene-2-sulfonyl chloride.
Reaction Conditions: The ethylamine-linked pyridazinyl-pyridinyl compound is reacted with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures (25-80°C).
Products: Oxidized derivatives of the naphthalene or pyridazine rings.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out at low temperatures (0-25°C).
Products: Reduced forms of the nitro or carbonyl groups if present.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or bromine.
Conditions: Carried out in inert solvents like chloroform or dichloromethane.
Products: Halogenated derivatives of the naphthalene or pyridazine rings.
Common Reagents and Conditions
Bases: Potassium carbonate, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane, chloroform.
Catalysts: Palladium on carbon (for hydrogenation reactions).
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Medicine
Medically, this compound is studied for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways, offering a new avenue for treatment options.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and dyes. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby modulating the associated biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(pyridin-2-ylamino)ethyl)naphthalene-2-sulfonamide: Lacks the pyridazinyl group, resulting in different reactivity and biological activity.
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzene-1-sulfonamide:
Uniqueness
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide is unique due to its combination of a naphthalene sulfonamide group with a pyridazinyl-pyridinyl moiety. This structure provides a distinct set of chemical properties, including enhanced stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-30(29,18-9-8-16-5-1-2-6-17(16)15-18)24-14-13-23-20-10-11-21(27-26-20)25-19-7-3-4-12-22-19/h1-12,15,24H,13-14H2,(H,23,26)(H,22,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPJNWDZSWUURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chlorobenzyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2567196.png)
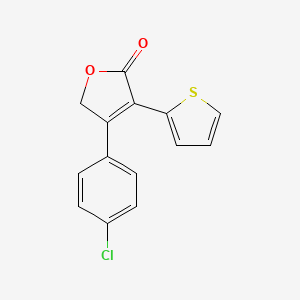
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2567198.png)
![4-(dimethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2567200.png)
![7-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2567201.png)
![4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2567203.png)
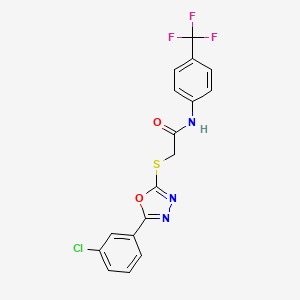
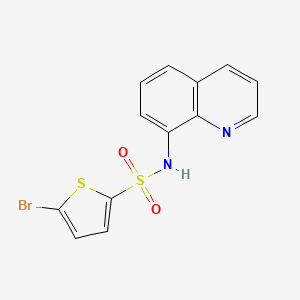
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-butyl-6-oxopyridazine-3-carboxamide;hydrochloride](/img/structure/B2567208.png)
![3-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2567209.png)
